3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one
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Overview
Description
3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-nitrophenyl group, an aminoethyl chain, and an oxazolidinone ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline. This intermediate is then reacted with ethylene diamine under controlled conditions to form the aminoethyl derivative. The final step involves cyclization with methyl isocyanate to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution.
Substitution: The oxazolidinone ring can participate in ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-chloro-4-aminoaniline derivatives.
Reduction: Formation of various substituted phenyl derivatives.
Substitution: Formation of N-alkyl or N-acyl oxazolidinones.
Scientific Research Applications
3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins. This action disrupts bacterial growth and replication, making it a potential candidate for antibiotic development.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A more potent derivative of linezolid with enhanced activity against resistant bacterial strains.
Uniqueness
3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the chloro-nitrophenyl group, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
Properties
Molecular Formula |
C12H14ClN3O4 |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
3-[2-(2-chloro-4-nitroanilino)ethyl]-5-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14ClN3O4/c1-8-7-15(12(17)20-8)5-4-14-11-3-2-9(16(18)19)6-10(11)13/h2-3,6,8,14H,4-5,7H2,1H3 |
InChI Key |
UIWPJXUCHDXHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)O1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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